18-Norandrostenolone undecylate

Descripción

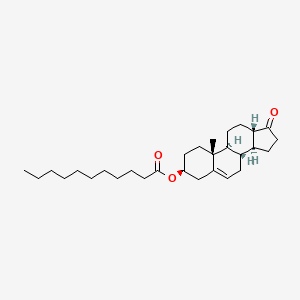

18-Norandrostenolone undecylate (also referred to as Nandrolone Undecylate) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. It is characterized by the absence of the C19 methyl group and the attachment of an undecylate (11-carbon) ester chain to the 17β-hydroxyl group. This structural modification prolongs its half-life, enabling sustained release and reduced dosing frequency .

Propiedades

Número CAS |

34426-52-3 |

|---|---|

Fórmula molecular |

C29H46O3 |

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13S,14S)-10-methyl-17-oxo-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate |

InChI |

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-22-18-19-29(2)21(20-22)12-13-24-23-15-17-27(30)25(23)14-16-26(24)29/h12,22-26H,3-11,13-20H2,1-2H3/t22-,23-,24-,25-,26-,29-/m0/s1 |

Clave InChI |

MGKZESHZYIXQHK-WTWMNNMUSA-N |

SMILES isomérico |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4[C@H]([C@@H]3CC=C2C1)CCC4=O)C |

SMILES canónico |

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4C(C3CC=C2C1)CCC4=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 18-Norandrostenolone undecylate typically involves the esterification of 18-Norandrostenolone with undecylenic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of 18-Norandrostenolone undecylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

18-Norandrostenolone undecylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Aplicaciones Científicas De Investigación

18-Norandrostenolone undecylate has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on muscle growth and development in various biological models.

Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.

Industry: Used in the formulation of performance-enhancing supplements and pharmaceuticals.

Mecanismo De Acción

18-Norandrostenolone undecylate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor complex, which then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of target genes involved in muscle growth and development. The compound’s anabolic effects are primarily mediated through the activation of these molecular pathways.

Comparación Con Compuestos Similares

Molecular Properties :

- Molecular Formula : Reported as C₂₉H₄₄O₃ in some studies , though discrepancies exist (e.g., C₂₉H₄₈O₂ in ).

- Molecular Weight : ~442.68 g/mol .

- CAS Number : 862-89-5 .

Pharmacological Profile :

- Uses : Primarily employed to promote lean muscle mass, treat osteoporosis-related bone pain, and counteract muscle wasting caused by chronic conditions or corticosteroid therapy .

- Mechanism : Binds to androgen receptors, stimulating protein synthesis and nitrogen retention while exhibiting minimal estrogenic activity due to its inability to aromatize .

The undecylate ester group is shared among several steroids, but differences in the steroid backbone and applications distinguish these compounds. Below is a detailed comparison:

Structural Comparison

Pharmacological and Clinical Comparisons

A. Anabolic vs. Androgenic Effects

- Nandrolone Undecylate : High anabolic activity with low androgenic/estrogenic side effects due to reduced 5α-reductase conversion .

- Testosterone Undecylate : Balanced anabolic-androgenic profile but prone to aromatization, increasing estrogen-related risks (e.g., gynecomastia) .

- Boldenone Undecylenate: Veterinary use predominates; promotes muscle growth and appetite in animals .

Key Research Findings

- Nandrolone vs. Testosterone Esters: Nandrolone undecylate causes slower but steadier muscle gains compared to testosterone esters, which exhibit faster but transient effects . Testosterone undecylate increases urea levels in non-obese rats (+28%, p < 0.05), likely due to protein catabolism rather than renal toxicity .

- Boldenone vs. Nandrolone: Boldenone undecylenate enhances feed efficiency in livestock but is banned in human sports due to doping risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.